2-(Propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine 2-(Propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 351440-88-5
VCID: VC0430918
InChI: InChI=1S/C13H17N3S2/c1-2-7-17-13-15-11(14)10-8-5-3-4-6-9(8)18-12(10)16-13/h2-7H2,1H3,(H2,14,15,16)
SMILES: CCCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
Molecular Formula: C13H17N3S2
Molecular Weight: 279.4g/mol

2-(Propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

CAS No.: 351440-88-5

Main Products

VCID: VC0430918

Molecular Formula: C13H17N3S2

Molecular Weight: 279.4g/mol

2-(Propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine - 351440-88-5

CAS No. 351440-88-5
Product Name 2-(Propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Molecular Formula C13H17N3S2
Molecular Weight 279.4g/mol
IUPAC Name 2-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H17N3S2/c1-2-7-17-13-15-11(14)10-8-5-3-4-6-9(8)18-12(10)16-13/h2-7H2,1H3,(H2,14,15,16)
Standard InChIKey OWCBLQIOCCSZCM-UHFFFAOYSA-N
SMILES CCCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
Canonical SMILES CCCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N
PubChem Compound 1931619
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator